molecular formula C10H6Cl2N2O B4950280 1-(3,5-dichlorobenzoyl)-1H-imidazole

1-(3,5-dichlorobenzoyl)-1H-imidazole

货号: B4950280
分子量: 241.07 g/mol
InChI 键: BXWHIDQSOAULGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(3,5-Dichlorobenzoyl)-1H-imidazole is an aromatic heterocyclic compound featuring an imidazole ring substituted with a 3,5-dichlorobenzoyl group.

属性

IUPAC Name

(3,5-dichlorophenyl)-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-3-7(4-9(12)5-8)10(15)14-2-1-13-6-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWHIDQSOAULGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Analogs with Varying Substituents

Table 1: Substituent Effects on Imidazole Derivatives
Compound Name Substituent Position/Group Key Properties/Applications Reference
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) 3,5-dichlorobenzyl 47% yield; purity >98% (NMR/LCMS)
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (19) Pyridylmethyl 73% yield; enhanced solubility
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) 2,4-dichlorobenzoyl Anticandidate; ΔG = -7.76 kcal/mol
1-(3,5-Difluorobenzyl)imidazole 3,5-difluorobenzyl Halogen variation (Cl vs. F)
1-(3,5-Dimethoxyphenyl)-1H-imidazole 3,5-dimethoxyphenyl Electron-donating groups; chemosensor

Key Observations :

  • Substituent Position : The 3,5-dichloro configuration (as in Compound 11) provides steric and electronic effects distinct from 2,4-dichloro analogs (e.g., in ). The para-substituted chlorine in 2,4-dichlorobenzoyl may enhance biological binding due to altered dipole interactions .
  • Functional Groups : Methoxy groups () increase electron density, contrasting with chlorine’s electron-withdrawing nature, affecting applications in catalysis or sensing.
Table 3: Activity Profiles of Imidazole Derivatives
Compound Class Biological Activity Mechanism/Application Reference
Triazole-imidazole hybrids (C1–C9) Antibacterial/Antifungal Disruption of microbial membranes
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) Anticancer Ribonucleotide reductase inhibition (ΔG = -7.76 kcal/mol)
Imazalil (Pesticide) Fungicidal Ergosterol biosynthesis inhibition
Coordination polymer (Co(II)) Gas storage/separation 3D framework with DMF channels

Functional Differences :

  • Antimicrobial vs.
  • Pesticidal Activity : Imazalil () highlights the role of 2,4-dichloro substitution in fungicidal action, whereas 3,5-dichloro analogs may exhibit divergent bioactivity due to spatial differences.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-dichlorobenzoyl)-1H-imidazole, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with 3,5-dichlorobenzoyl chloride (synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst ). React it with 1H-imidazole in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
  • Step 2 : Optimize reaction conditions (e.g., molar ratio, temperature, and time). For example, achieved 97.58% yield for a structurally similar iron(III) complex using ethanol under reflux (75°C, 7 hours) .
  • Step 3 : Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel) or recrystallization.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1-(3,5-dichlorobenzoyl)-1H-imidazole?

  • Methodology :

  • UV-Vis Spectroscopy : Confirm conjugation shifts; e.g., used λmax shifts (Δλ > 50 nm) to verify ligand-metal charge transfer in a related imidazole complex .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group and N-H stretch at ~3150 cm⁻¹ for imidazole) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure (e.g., used single-crystal X-ray diffraction with R factor < 0.04) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the biological activity of 1-(3,5-dichlorobenzoyl)-1H-imidazole?

  • Methodology :

  • Step 1 : Select a target enzyme (e.g., ribonucleotide reductase for anticancer activity, as in using PDB ID 2EUD) .
  • Step 2 : Prepare ligand and receptor files (e.g., protonate the compound at physiological pH and minimize energy using Gaussian).
  • Step 3 : Perform docking (AutoDock Vina or GOLD) and analyze binding affinity (ΔG). reported ΔG values ≤ -7.76 kcal/mol for a related iron(III) complex, indicating strong binding .
  • Step 4 : Validate results with MD simulations (e.g., 100 ns trajectory to assess complex stability).

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodology :

  • Case Study : If NMR data conflicts with DFT-predicted shifts, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism (imidazole ring protonation states).
  • Cross-Validation : Use multiple techniques (e.g., combined UV-Vis, FT-IR, and mass spectrometry to confirm synthesis) .
  • Advanced Modeling : Apply time-dependent DFT (TD-DFT) to align UV-Vis absorbance with theoretical electronic transitions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 1-(3,5-dichlorobenzoyl)-1H-imidazole derivatives?

  • Methodology :

  • Substituent Variation : Modify the benzoyl group (e.g., replace Cl with Br or NO₂) or imidazole substituents (e.g., used Pd-catalyzed cross-coupling to diversify imidazole derivatives) .
  • Biological Assays : Test cytotoxicity (MTT assay) and compare IC₅₀ values. linked lower ΔG values (< -7 kcal/mol) to higher anticancer activity .
  • ADMET Prediction : Use SwissADME or ADMETLab to assess pharmacokinetic properties (e.g., combined docking with ADMET analysis for imidazole derivatives) .

Q. How can the stability of 1-(3,5-dichlorobenzoyl)-1H-imidazole under varying experimental conditions be systematically evaluated?

  • Methodology :

  • Thermal Analysis : Use hot-stage microscopy (HSM) to monitor melting points and decomposition (e.g., reported HSM data for a related complex) .
  • pH Stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC.
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS.

Tables for Key Data

Table 1 : Spectroscopic Parameters for Characterization

TechniqueKey MetricsReference Example
UV-Visλmax (nm), ε (L·mol⁻¹·cm⁻¹)285 nm, ε = 1.2×10⁴
FT-IRC=O (1680 cm⁻¹), N-H (3150 cm⁻¹)
X-rayR factor (< 0.04), bond length accuracyR = 0.039

Table 2 : Docking Parameters for Biological Activity Prediction

SoftwareTarget (PDB ID)ΔG (kcal/mol)Binding Site ResiduesReference
AutoDock Vina2EUD-7.76Arg329, Asp320
GOLDEGFR (1M17)-8.2Lys745, Thr790

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